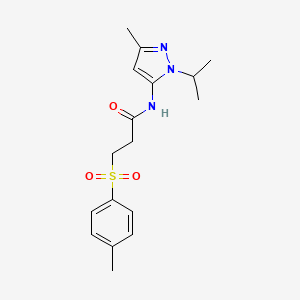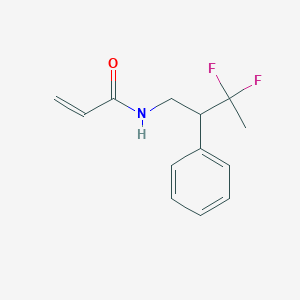
N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the family of alpha, beta-unsaturated amides and has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to possess anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-tumor properties and has been studied as a potential treatment for various types of cancers, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential anti-diabetic properties and has been shown to improve glucose tolerance and insulin sensitivity.
Mecanismo De Acción
The exact mechanism of action of N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-kB pathway. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has been shown to possess anti-diabetic properties by activating the AMPK pathway and increasing glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to inhibit the NF-kB pathway, which plays a crucial role in the regulation of inflammation. This compound has been shown to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation. This compound has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway and increasing glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in high purity. This compound has been extensively studied and its properties are well characterized. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a useful compound for studying these diseases. However, this compound also has some limitations for lab experiments. This compound is a synthetic compound and may not accurately represent the properties of natural compounds. This compound has not been extensively studied in vivo and its efficacy and safety in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising compound for the development of novel therapeutics. Further studies are needed to fully understand the mechanism of action of this compound and its efficacy and safety in humans. This compound may also have potential applications in other fields of medicine, such as neurology and cardiovascular diseases. Future studies may also focus on the development of novel analogs of this compound with improved properties.
Métodos De Síntesis
N-(3,3-Difluoro-2-phenylbutyl)prop-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,3-difluoro-2-phenylbutyryl chloride with prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity.
Propiedades
IUPAC Name |
N-(3,3-difluoro-2-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-3-12(17)16-9-11(13(2,14)15)10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXCZOEMGGPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CNC(=O)C=C)C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

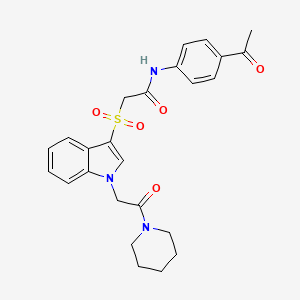
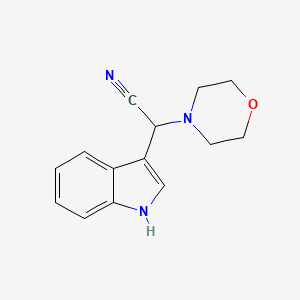

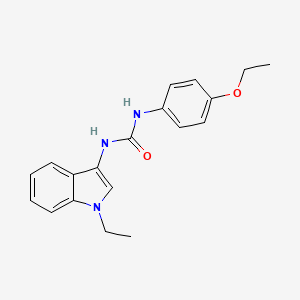
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)
![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)
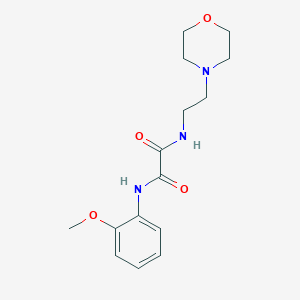
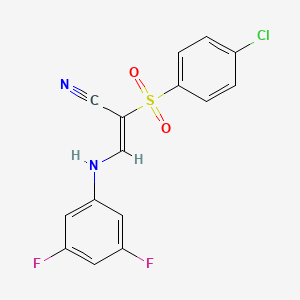
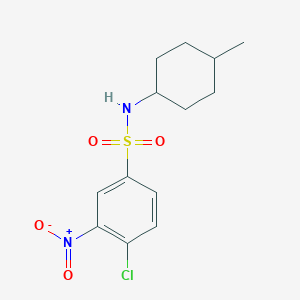
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)
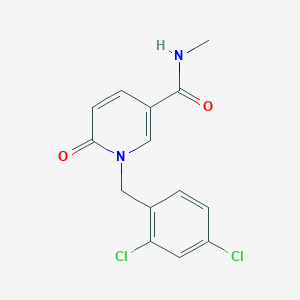
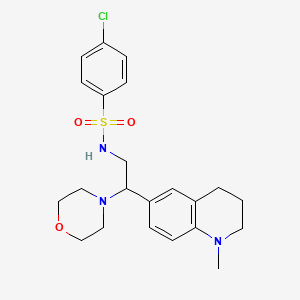
![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)
